molecular formula C20H19NOS B3747355 2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide

2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide

Cat. No.: B3747355
M. Wt: 321.4 g/mol
InChI Key: YUXQHRXMMVLUFX-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-[2-(2-thienyl)ethyl]acetamide (IUPAC name: N-(2-Furylmethyl)-2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide) is a synthetic acetamide derivative with the molecular formula C₂₅H₂₃NO₂S and a molecular weight of 401.524 g/mol . The compound features a central acetamide core substituted with two phenyl groups at the α-carbon and a 2-(2-thienyl)ethyl moiety on the nitrogen atom. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2,2-diphenyl-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NOS/c22-20(21-14-13-18-12-7-15-23-18)19(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-12,15,19H,13-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXQHRXMMVLUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001330876
Record name 2,2-diphenyl-N-(2-thiophen-2-ylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199529
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

698984-47-3
Record name 2,2-diphenyl-N-(2-thiophen-2-ylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide typically involves the reaction of 2,2-diphenylacetic acid with 2-(2-thienyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine.

    Substitution: The phenyl and thienyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The phenyl and thienyl groups can engage in π-π interactions or hydrogen bonding with target molecules, influencing their activity. The acetamide backbone may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives

Compounds such as N-[2-(4-methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a) and N-[2-(4-methoxyphenyl)ethyl]-2-phenoxy-acetamide (3c) share a similar N-aryl ethyl backbone but differ in the α-substituents (naphthyl or phenoxy groups). These derivatives exhibited α-glucosidase inhibitory activity, with IC₅₀ values of 69 µM (3a) and 74 µM (3c) . The presence of electron-donating methoxy groups enhances solubility, while bulkier α-substituents (e.g., naphthyl) improve binding affinity to enzymatic targets.

Compound α-Substituent IC₅₀ (µM) Molecular Weight (g/mol)
Target Compound 2,2-Diphenyl N/A 401.524
3a 2-Naphthalen-1-yl 69 352.43
3c 2-Phenoxy 74 314.37

Sulfonamide-Based Analogues

Sulfonamide derivatives like 2,2-diphenyl-N-(4-sulfamoylphenethyl)acetamide (6) incorporate a sulfonamide group instead of the thienyl moiety. These compounds were synthesized via coupling reactions between benzenesulfonamide intermediates and aroyl chlorides . However, their larger molecular size (e.g., 6 has a molecular weight >450 g/mol) may reduce bioavailability compared to the target compound .

Thiourea and Carbamothioyl Derivatives

2,2-Diphenyl-N-(dipropyl-carbamothioyl)acetamide

This compound replaces the thienylethyl group with a thiourea (carbamothioyl) functionality. The thiourea moiety introduces sulfur-based nucleophilicity, which can enhance metal chelation properties, as seen in nickel(II) complexes of similar derivatives .

2,2-Diphenyl-N-(trichloro-ethyl)acetamide with Carbamothioyl Groups

The compound 2,2-diphenyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)acetamide incorporates both trichloroethyl and carbamothioyl groups. The electron-withdrawing chlorine atoms increase electrophilicity, which may enhance reactivity in nucleophilic substitution reactions . This contrasts with the target compound’s thienyl group, which contributes π-π stacking capabilities.

Aminoethyl and Halogen-Substituted Analogues

N-[2-(Diethylamino)ethyl]-2-phenylacetamide

This derivative features a diethylaminoethyl group, significantly altering the compound’s polarity and basicity. The tertiary amine enhances water solubility, making it more suitable for aqueous formulations compared to the hydrophobic thienyl-containing target compound .

Halogenated Derivatives

Compounds like 2-(3-Chloro-N-(2-chloro-2-fluoro-acetyl)-4-methoxy-anilino)-N-(2-phenylethyl)-2-(2-thienyl)acetamide introduce halogen atoms (Cl, F) and methoxy groups. Halogens increase metabolic stability and membrane permeability, while methoxy groups modulate electronic effects. Such modifications are absent in the target compound but highlight strategies for optimizing pharmacokinetic profiles .

Key Findings and Implications

Structural Flexibility : The acetamide core allows extensive substitution, enabling tailored electronic, steric, and solubility properties.

Biological Activity : Thienyl and aryl groups enhance target binding via hydrophobic interactions, while sulfonamides and thioureas improve hydrogen-bonding capacity .

Synthetic Accessibility : Derivatives are commonly synthesized via nucleophilic acyl substitutions or coupling reactions, with yields dependent on steric hindrance from substituents .

Biological Activity

2,2-Diphenyl-N-[2-(2-thienyl)ethyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound's structure consists of a diphenyl group attached to an acetamide moiety with a thienyl substituent. This unique configuration may contribute to its biological activities.

The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. The thienyl group may facilitate these interactions, potentially modulating cellular pathways and influencing oxidative stress responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results.

  • Minimum Inhibitory Concentration (MIC) values for selected bacterial strains:
    • Staphylococcus aureus : 5.64 µM
    • Escherichia coli : 8.33 µM
    • Candida albicans : 16.69 µM

These values suggest that the compound could be effective in treating infections caused by these pathogens.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines.

  • Case Study Findings :
    • A study reported an IC50 value of 10 µM against breast cancer cells (T47D).
    • Another study found that it induced apoptosis in HeLa cells, indicating its potential as an anticancer agent.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological safety and efficacy of the compound:

  • Cell Viability Assays : Using Vero cells (normal African green monkey kidney epithelial cells), concentrations up to 100 µg/mL showed no significant toxicity, with over 80% cell viability observed.
  • Cytotoxicity Evaluation : Higher concentrations (300-500 µg/mL) resulted in morphological changes typical of cytotoxicity, such as cellular shrinkage and reduced density.

Mechanistic Insights

Molecular docking studies suggest that the compound may interact with specific enzymes involved in cancer progression and microbial resistance. These interactions could lead to the inhibition of critical pathways necessary for cell survival in both cancerous and microbial cells.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
Compound AModerateHighContains a pyridine ring
Compound BLowModerateLacks thienyl group
This compound High High Unique thienyl substitution

This table highlights the superior antimicrobial and anticancer activities of the compound compared to others.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.